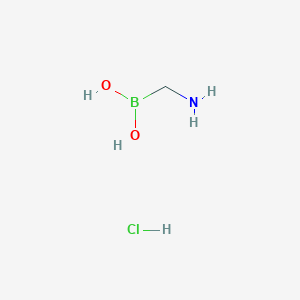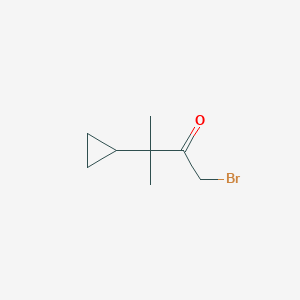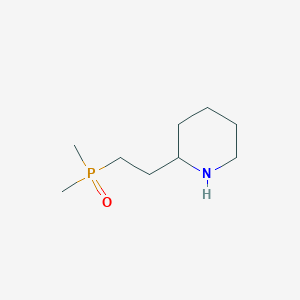
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group, which is highly reactive and versatile in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: A common method involves a Wittig reaction to form the styryl group, followed by a coupling reaction with the boronate ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
化学反应分析
Types of Reactions
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styryl derivatives.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronate ester.
科学研究应用
Chemistry
Organic Synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for research and diagnostic purposes.
Industry
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Electronics: Used in the development of organic electronic materials.
作用机制
The primary mechanism by which 2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- (4-Fluoro-3-methoxyphenyl)boronic acid
- 3-Fluoro-4-methylphenyl isocyanate
Uniqueness
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring and the presence of the styryl group, which enhances its reactivity and versatility in forming complex molecular structures. This makes it particularly valuable in applications requiring precise and efficient carbon-carbon bond formation.
属性
分子式 |
C15H20BFO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
2-[(E)-2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-11-6-7-12(10-13(11)17)8-9-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b9-8+ |
InChI 键 |
KJTOGRBGGOJTPN-CMDGGOBGSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)C)F |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


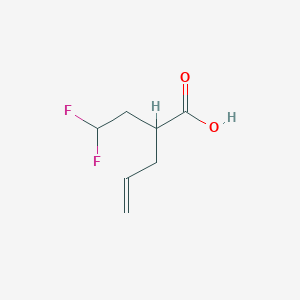
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
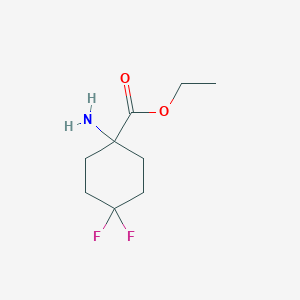
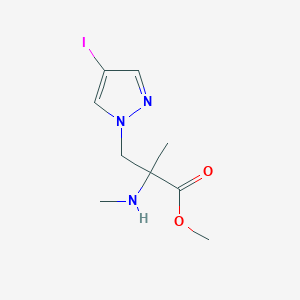
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
